molecular formula C14H14F6O B6324172 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexanol CAS No. 851337-80-9

2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexanol

Cat. No.: B6324172
CAS No.: 851337-80-9
M. Wt: 312.25 g/mol
InChI Key: GJWJQARYHOLSLX-UHFFFAOYSA-N
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Description

2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexanol is a fluorinated cyclohexanol derivative featuring a 3,5-bis(trifluoromethyl)phenyl substituent at the 2-position of the cyclohexanol ring. The compound’s structure combines the steric bulk of trifluoromethyl groups with the hydrogen-bonding capability of the hydroxyl group, influencing its physicochemical properties.

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F6O/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)11-3-1-2-4-12(11)21/h5-7,11-12,21H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWJQARYHOLSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexanol typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by a reduction step to yield the desired product. Common catalysts used in this process include bases such as sodium hydroxide or potassium hydroxide, and the reduction step often employs hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can enhance the reduction step, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be further reduced to form a cyclohexane derivative.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexanone.

    Reduction: 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Functional Group Molecular Formula Molar Mass (g/mol) CAS Number Key Properties/Applications
2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexanol Alcohol (OH) C₁₂H₁₃F₆O 287* Not provided Hydrogen bonding, derivatization potential
2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid Carboxylic acid, carbamoyl Not provided Not provided 897519-70-9 Medicinal applications (e.g., enzyme inhibition)
2-[3,5-Bis(trifluoromethyl)phenyl]oxirane Epoxide C₁₀H₆F₆O 256 109086-18-2 High reactivity (epoxide ring-opening)
1-[3,5-Bis(diphenylmethyl)-2,4,6-trihydroxyphenyl]-2-phenylethanone Ketone, hydroxyl C₄₀H₃₂O₄ 576.69 104310-93-2 Steric hindrance, UV activity

*Calculated value based on molecular formula.

Key Comparative Insights:

Functional Group Influence :

  • The alcohol group in the target compound enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to the epoxide (), which is more lipophilic and reactive .
  • The carboxylic acid derivative () exhibits acidity (pKa ~4-5), enabling salt formation for pharmaceutical formulations, whereas the target compound’s alcohol group (pKa ~16-18) is less acidic .

Trifluoromethyl Effects :

  • All three fluorinated compounds (target, carbamoyl acid, epoxide) benefit from the electron-withdrawing and hydrophobic properties of CF₃ groups, enhancing metabolic stability and membrane permeability. However, the epoxide’s lower molar mass (256 vs. 287 g/mol) may improve bioavailability .

Reactivity and Applications: The epoxide () is highly reactive in nucleophilic ring-opening reactions (e.g., polymerization or crosslinking), contrasting with the target compound’s alcohol, which is more suited for esterification or etherification .

Steric and Aromatic Features: The hydroxyacetophenone () demonstrates significant steric bulk from diphenylmethyl groups, reducing reactivity but enhancing UV absorption for analytical applications .

Research Findings:

  • Thermal Stability: Fluorinated aromatics like the target compound typically exhibit higher thermal stability (>250°C) compared to non-fluorinated analogs, aligning with trends observed in flame retardants (e.g., phosphate esters in ) .
  • Synthetic Challenges : Introducing the 3,5-bis(trifluoromethyl)phenyl group requires harsh conditions (e.g., Lewis acids), as seen in the synthesis of related epoxides and carbamoyl derivatives .

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